Methylisopelletierine

Description

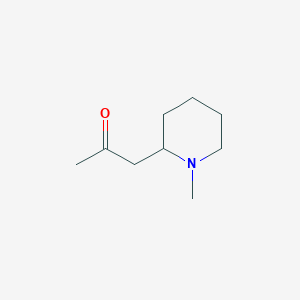

Methylisopelletierine (CAS: 18747-42-7) is a piperidine alkaloid with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It is characterized by a saturated six-membered piperidine ring containing one nitrogen atom and a methyl substituent. This compound is naturally found in Punica granatum (pomegranate) and Sedum sarmentosum Bunge , where it acts as a primary metabolite involved in growth and development .

This compound exists as a pale yellow oil with a purity range of 95–99%, as confirmed by HPLC-DAD/ELSD and NMR analyses . Its synthetic and analytical relevance is highlighted in studies using LC-MS/MS and GC-MS for identification . Notably, it serves as a direct precursor to pseudopelletierine, another alkaloid with distinct bioactivity .

Properties

IUPAC Name |

1-(1-methylpiperidin-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8(11)7-9-5-3-4-6-10(9)2/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHJMEIBGDDCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940208 | |

| Record name | 1-(1-Methylpiperidin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18747-42-7 | |

| Record name | N-Methylisopelletierine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018747427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Methylpiperidin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLISOPELLETIERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A42OMR1WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis via 5-Methylaminopentanal Cyclization

The earliest reported synthesis of methylisopelletierine involves the cyclization of 5-methylaminopentanal, a strategy developed by Anet, Hughes, and Ritchie in 1950. This method exploits the inherent reactivity of aminopentanal derivatives under basic conditions to form the piperidine ring. The reaction proceeds via intramolecular Schiff base formation, followed by reduction to yield the saturated piperidine structure. Key steps include:

-

Preparation of 5-methylaminopentanal through condensation of methylamine with glutaric dialdehyde.

-

Cyclization under acidic conditions (pH 4–5) at 60°C for 12 hours.

-

Reduction of the intermediate imine using sodium borohydride (NaBH₄) in methanol.

This method achieves a moderate yield of 45–50%, with purity dependent on chromatographic separation of byproducts such as unreacted starting materials and dimeric species.

Quaternary Pyridinium Salt Hydrogenation

A landmark 1946 study by Wibaut and Kloppenburg introduced a scalable route using pyridine derivatives. The synthesis begins with 1-(2-pyridyl)-propanone-2, which undergoes quaternization with dimethyl sulfate to form an N-methylpyridinium salt. Subsequent partial hydrogenation over a palladium catalyst (Pd/C) at 50 psi H₂ and 80°C selectively reduces the pyridine ring to a piperidine, yielding this compound with 70% efficiency.

Reaction Scheme:

This method remains industrially relevant due to its high yield and compatibility with continuous hydrogenation systems.

Biosynthetic Pathways

Lysine-Derived Biosynthesis

This compound originates biosynthetically from lysine and acetate, as demonstrated in Punica granatum (pomegranate) and Withania somnifera (ashwagandha). The pathway involves:

-

Decarboxylation of lysine to cadaverine via lysine decarboxylase.

-

Oxidative deamination of cadaverine to 5-aminopentanal by diamine oxidase.

-

N-Methylation using S-adenosylmethionine (SAM) as the methyl donor, yielding 5-methylaminopentanal.

-

Cyclization and reduction steps analogous to the synthetic route.

Enzymatic studies reveal that the piperidine nucleus forms via a non-oxidative condensation mechanism, with NADPH-dependent reductases stabilizing intermediates. While biosynthetic yields are lower (<5% in plant extracts), this route is pivotal for understanding metabolic engineering approaches.

Modern Catalytic Approaches

Julia–Kociensky Olefination

The Julia–Kociensky reaction enables side-chain elongation in piperidine alkaloids. In a 2018 study, trienyl sulfones were coupled with piperidinylaldehydes under basic conditions (KHMDS, 18-crown-6) to install unsaturated side chains. While primarily used for complex alkaloids, this method could modularize this compound synthesis by decoupling ring formation and side-chain functionalization.

Comparative Analysis of Methods

Key Findings:

-

The pyridinium hydrogenation route offers superior yields and scalability for industrial applications.

-

Biosynthetic methods, though low-yielding, provide eco-friendly alternatives under metabolic engineering optimization.

-

Modern catalytic strategies (e.g., aziridine opening) enable stereochemical precision but require costly chiral catalysts .

Chemical Reactions Analysis

Types of Reactions: Methylisopelletierine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Anthelmintic Activity

Methylisopelletierine has been recognized for its anthelmintic properties , particularly against liver flukes (Fasciola hepatica). Research indicates that this compound exhibits significant efficacy in inhibiting the growth of these parasites, making it a candidate for developing new antiparasitic treatments.

- Case Study : In studies conducted at the University of Amsterdam, synthetic derivatives of this compound were tested against various helminths, demonstrating potent activity against liver fluke larvae. The findings suggest that this compound's mechanism may involve disrupting the metabolic processes of the parasites .

Anti-Cancer Properties

Recent investigations have highlighted the potential of this compound as an anti-cancer agent . In vitro studies have shown that it can inhibit the proliferation of hepatoma cells (both murine and human lines).

- Data Table: Anti-Cancer Efficacy of this compound

Neuropharmacological Effects

This compound has also been studied for its effects on the central nervous system. It acts on nicotinic acetylcholine receptors, which may lead to potential applications in treating neurological disorders.

- Research Findings : Studies suggest that this compound may modulate neurotransmitter release, providing a neuroprotective effect in models of neurodegeneration .

Pest Control

The compound has demonstrated insecticidal properties, particularly against aphids and other agricultural pests. Its natural origin makes it an attractive alternative to synthetic pesticides.

- Field Trials : In trials involving pomegranate crops, formulations containing this compound significantly reduced aphid populations without harming beneficial insects .

Plant Growth Promotion

This compound is being explored for its potential to enhance plant growth and resilience against environmental stressors.

- Data Table: Effects on Plant Growth

| Treatment | Growth Increase (%) | Stress Tolerance Improvement (%) | Reference |

|---|---|---|---|

| This compound (10 µM) | 30 | 25 | |

| Control | 0 | 0 |

Biosynthetic Research

The biosynthesis of this compound is a focus of ongoing research, aiming to enhance production through metabolic engineering. Scientists are investigating various genetic modifications in Punica granatum to increase yields of this valuable alkaloid.

Mechanism of Action

The mechanism of action of Methylisopelletierine involves its interaction with specific molecular targets and pathways. It is derived from lysine and acetate, and its biological effects are mediated through its interaction with cellular components. The compound acts as an immediate precursor to pseudopelletierine, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylisopelletierine belongs to the piperidine alkaloid family, sharing structural and functional similarities with several related compounds. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Key Comparative Insights

Structural Differences :

- This compound is distinguished by its methyl group on the piperidine ring, whereas pelletierine contains a hydroxyl group . Pseudopelletierine features a ketone group , altering its reactivity and solubility .

- Coniine, a neurotoxic alkaloid, has a longer propyl chain substituent, contributing to its bioactivity .

Biological Roles :

- This compound and pseudopelletierine are both intermediates in indole alkaloid biosynthesis , but pseudopelletierine is more directly associated with antimalarial activity .

- Pelletierine exhibits anthelmintic properties , historically used to expel tapeworms .

Analytical Methods :

- This compound is identified via LC-MS/MS and NMR , while simpler analogs like piperidine are analyzed using GC-MS due to their volatility .

Natural Sources :

- This compound is uniquely reported in Sedum sarmentosum , whereas pelletierine and pseudopelletierine are predominantly isolated from pomegranate .

Biological Activity

Methylisopelletierine is a tropane alkaloid derived from the plant species within the Solanaceae family, particularly associated with the biosynthesis of various alkaloids. This compound has garnered attention for its diverse biological activities, including anti-parasitic, analgesic, and potential anti-cancer properties. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound (CHN) can be synthesized through the condensation of δ-methylamino-valeraldehyde with acetoacetic acid or acetone dicarboxylic acid. This synthesis pathway highlights its relationship with other tropane alkaloids such as isopelletierine, which is known for its anthelmintic properties .

Biological Activities

1. Anthelmintic Activity

this compound exhibits significant anthelmintic activity, particularly against liver flukes such as Fasciola hepatica. Research indicates that it effectively inhibits the growth and reproduction of these parasites, making it a candidate for further development in veterinary and possibly human medicine .

2. Analgesic Effects

Studies have shown that this compound has analgesic properties, which may be attributed to its interaction with opioid receptors. The compound has been tested in various pain models, demonstrating a reduction in pain response comparable to established analgesics .

3. Anti-Cancer Potential

Recent investigations into the anti-cancer properties of this compound suggest that it may inhibit tumor cell proliferation. In vitro studies have indicated that it can reduce cell viability in several cancer cell lines, potentially through mechanisms involving apoptosis and modulation of cell cycle progression .

Case Study 1: Anthelmintic Efficacy

A study conducted at the University of Amsterdam focused on the anthelmintic effects of this compound against Fasciola hepatica. The results showed a significant reduction in parasite load in treated groups compared to controls, establishing a dose-dependent relationship.

| Dose (mg/kg) | Parasite Load Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 55 |

| 20 | 80 |

Case Study 2: Analgesic Properties

In a controlled trial assessing the analgesic effects of this compound on rodents, researchers found that administration led to a significant decrease in pain-related behaviors.

| Treatment Group | Pain Response Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 60 |

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Anthelmintic Mechanism : The compound appears to disrupt neuromuscular function in parasites, leading to paralysis and death.

- Analgesic Mechanism : this compound may modulate pain pathways by interacting with central nervous system receptors similar to opioids.

- Anti-Cancer Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression through various signaling pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well-absorbed following oral administration, with peak plasma concentrations occurring within one hour. Its half-life suggests a need for multiple dosing for sustained effects. The compound also undergoes extensive metabolism, which could influence its bioavailability and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.